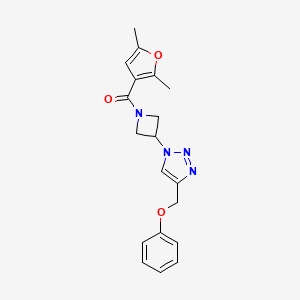

![molecular formula C16H11F6NO2 B2989095 N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide CAS No. 353503-13-6](/img/structure/B2989095.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide” is a chemical compound. It is related to “N- (3,5-Bis (trifluoromethyl)phenyl)-2-chloroacetamide” which is a protein degrader building block . It is also related to “N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea” which is used as a catalyst in organic chemistry .

Chemical Reactions Analysis

“N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea”, a related compound, is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Aplicaciones Científicas De Investigación

Here is an analysis of the scientific research applications of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide based on the available information:

Fragment-Based Covalent Ligand Discovery

This compound can be used as a fragment electrophile or “scout” fragment in fragment-based covalent ligand discovery. It can also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts to promote organic transformations .

Chemical Derivatization

It is utilized in the chemical derivatization of amino-functionalized model surfaces .

Synthesis of Arylaminothiocarbonylpyridinium Zwitterionic Salts

The compound is involved in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts through an exothermic reaction with 4-pyrrolidinopyridine .

Enantioselective Michael Addition

It acts as a bifunctional cinchona organocatalyst, which can be used to synthesize stereoselective diaryl(nitro)butanone via enantioselective Michael addition of nitromethane to chalcones .

Safety and Hazards

The safety data sheet for a related compound “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” suggests that it is toxic if swallowed. It advises against eating, drinking, or smoking when using this product. It also recommends wearing protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Similar compounds have been used as protein degrader building blocks , suggesting that this compound may also interact with proteins in the body.

Mode of Action

It’s known that similar compounds can act as cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies . This suggests that N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide might interact with its targets through covalent bonding, leading to changes in the target proteins.

Biochemical Pathways

Similar compounds have been used in proteomic studies , suggesting that this compound may affect protein-related biochemical pathways.

Result of Action

Similar compounds have been used in studies of protein degradation , suggesting that this compound may have effects on protein levels within cells.

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F6NO2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-14(24)9-25-13-4-2-1-3-5-13/h1-8H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBICZFIYMHDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2989014.png)

![2-phenoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2989015.png)

![3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)

![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)

![1-(2,5-dimethyl-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2989020.png)

![N-(2,3-dimethoxyphenyl)-4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2989023.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)

![6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline](/img/structure/B2989028.png)

![N-(3-chloro-4-methylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2989029.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)